N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H25FN2O5S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Routes and Docking Studies : New sulfonamide derivatives have been synthesized with potential antibacterial and antimycobacterial activities. Docking studies provide insights into their interactions with biological targets, indicating their usefulness in drug design and development (Ghorab et al., 2017).
Biological and Pharmacological Activities
- Antimicrobial and Antitubercular Activities : Certain sulfonamides have demonstrated significant activity against Mycobacterium tuberculosis, showing promise as antitubercular agents. The structure-activity relationship (SAR) analysis highlights the importance of specific moieties for enhanced activity (Ghorab et al., 2017).
- Anticancer Potential : KCN1, a novel synthetic sulfonamide, has shown in vitro and in vivo anti-cancer activity against pancreatic cancer, suggesting its potential as a therapeutic agent. Its pharmacological properties, including plasma stability and tissue distribution, have been characterized, supporting further development (Wang et al., 2012).
Chemical Properties and Interactions
- Sulfonamide Interactions : The interaction of sulfonamide derivatives with various enzymes and receptors has been studied, providing valuable insights for the development of enzyme inhibitors and receptor antagonists with potential therapeutic applications. These studies contribute to our understanding of the mechanism of action of sulfonamide compounds (Janakiramudu et al., 2017).
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Sulfonamides have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s disease therapy. Some compounds exhibited significant inhibition, highlighting their potential in Alzheimer’s disease treatment and management (Abbasi et al., 2018).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S/c1-26-19-8-7-17(13-20(19)27-2)29(24,25)22-14-18(23-9-11-28-12-10-23)15-3-5-16(21)6-4-15/h3-8,13,18,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIHHGRRMFAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.